N-Benzyladriamycin-14-valerate - 98983-21-2

N-Benzyladriamycin-14-valerate

Catalog Number: EVT-1536154
CAS Number: 98983-21-2
Molecular Formula: C39H43NO12
Molecular Weight: 717.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Adriamycin (Doxorubicin)

  • Compound Description: Adriamycin, also known as Doxorubicin, is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers. It functions primarily via DNA intercalation and topoisomerase II inhibition. []
  • Relevance: Adriamycin is the parent compound of N-Benzyladriamycin-14-valerate. The addition of the N-benzyl and C14-valerate substitutions in N-Benzyladriamycin-14-valerate leads to significant differences in its pharmacological properties compared to Adriamycin. Notably, N-Benzyladriamycin-14-valerate exhibits reduced cardiotoxicity, circumvents multidrug resistance mechanisms often associated with Adriamycin, and displays a distinct cytoplasmic localization pattern. [, , ]

N-Benzyladriamycin (AD 288)

  • Compound Description: N-Benzyladriamycin is an anthracycline analog and a metabolite of N-Benzyladriamycin-14-valerate. []
  • Relevance: N-Benzyladriamycin is structurally similar to N-Benzyladriamycin-14-valerate, lacking only the C14-valerate substitution. This difference affects its ability to circumvent P-glycoprotein-mediated drug efflux, its intracellular localization, and its overall cytotoxic potency. Unlike N-Benzyladriamycin-14-valerate, N-Benzyladriamycin is susceptible to P-glycoprotein-mediated efflux and primarily localizes in the nucleus, exhibiting a pharmacological profile more similar to Adriamycin. [, ]
  • Compound Description: Adriamycin-14-valerate is an anthracycline analog and a less potent derivative of N-Benzyladriamycin-14-valerate. [, ]
  • Relevance: Adriamycin-14-valerate shares the C14-valerate substitution with N-Benzyladriamycin-14-valerate but lacks the N-benzyl group. This structural difference impacts its interaction with drug resistance mechanisms, cellular accumulation, and subcellular distribution. Unlike N-Benzyladriamycin-14-valerate, Adriamycin-14-valerate is not as effective in overcoming P-glycoprotein-mediated efflux and displays a less stable cytoplasmic localization. []
  • Compound Description: N-benzyladriamycin-14-pivalate is a structurally related anthracycline analog to N-Benzyladriamycin-14-valerate that also demonstrates potent antitumor activity. It binds to the C1b regulatory domain of protein kinase C (PKC), similar to N-Benzyladriamycin-14-valerate, leading to apoptosis induction. [, ]
  • Relevance: Both N-Benzyladriamycin-14-valerate and N-benzyladriamycin-14-pivalate are 14-O-acylanthracyclines that act by targeting the C1b domain of PKC. They both circumvent common resistance mechanisms associated with traditional anthracyclines, such as those mediated by P-glycoprotein and altered topoisomerase II activity. The structural variation at the 14-O-acyl position (valerate in AD 198 vs. pivalate in AD 445) may lead to subtle differences in their pharmacological properties, including their potency, pharmacokinetic profiles, and potential off-target effects. [, ]

N,N-dimethyladriamycin-14-valerate (AD199)

  • Compound Description: N,N-dimethyladriamycin-14-valerate is a lipophilic N-alkyl derivative of Adriamycin that, like N-Benzyladriamycin-14-valerate, displays altered activity on cell cycle progression compared to Adriamycin. []
  • Relevance: While both N-Benzyladriamycin-14-valerate and AD199 share the 14-valerate side chain and are less potent DNA binders compared to Adriamycin, they differ in their N-alkyl substituents. This difference influences their cell cycle effects. AD199 primarily causes S and G2/M phase arrest in L1210 leukemia cells, while N-Benzyladriamycin-14-valerate predominantly leads to G2/M accumulation. []

N-trifluoroacetyladriamycin-14-O-hemiadipate (AD143)

  • Compound Description: AD143 is a derivative of Adriamycin that, unlike N-Benzyladriamycin-14-valerate, does not significantly inhibit DNA binding in L1210 leukemia cells. []
  • Relevance: Both N-Benzyladriamycin-14-valerate and AD143 are Adriamycin analogs but possess distinct structural modifications that result in different biological activities. Unlike N-Benzyladriamycin-14-valerate, which retains some DNA binding affinity, AD143 does not substantially interfere with DNA binding. This distinction highlights the importance of the N-benzyl and 14-valerate substitutions in N-Benzyladriamycin-14-valerate for its unique activity profile. []

N,N-di(n-butyl)adriamycin-14-valerate

  • Compound Description: N,N-di(n-butyl)adriamycin-14-valerate is another lipophilic anthracycline analog structurally related to N-Benzyladriamycin-14-valerate. []

Phorbol 12-myristate 13-acetate (PMA)

  • Compound Description: PMA is a phorbol ester that activates protein kinase C (PKC) by binding to the C1b regulatory domain, similar to N-Benzyladriamycin-14-valerate. [, ]
  • Relevance: Both PMA and N-Benzyladriamycin-14-valerate are PKC activators that bind to the same C1b domain, but they induce different cellular responses due to their distinct subcellular localization patterns. PMA exhibits both cytoplasmic and nuclear distribution, leading to megakaryocyte differentiation in K562 cells. Conversely, N-Benzyladriamycin-14-valerate primarily localizes in the cytoplasm and triggers apoptosis without inducing differentiation. [, ]

2'-bromo-4'-epi-hydroxy-daunomycin

  • Compound Description: 2'-bromo-4'-epi-hydroxy-daunomycin is an anthracycline analog reported to circumvent multidrug resistance in some models. []
  • Relevance: This compound, alongside others like morpholinyl doxorubicin and 4'-iodo-4'-deoxydoxorubicin, exhibits cross-resistance with N-Benzyladriamycin-14-valerate in resistant cell lines. This suggests a shared mechanism of resistance, potentially related to cytoplasmic drug localization and subsequent metabolism into cytotoxic, nuclear-localizing metabolites. []

3'-hydroxy-14-O-palmitoyl-doxorubicin

  • Compound Description: 3'-hydroxy-14-O-palmitoyl-doxorubicin represents another anthracycline analog that displays cross-resistance with N-Benzyladriamycin-14-valerate. []
  • Relevance: This compound exhibits cross-resistance with N-Benzyladriamycin-14-valerate that is not solely due to reduced drug accumulation, suggesting involvement of additional resistance mechanisms. This reinforces the complex nature of resistance to these agents and the potential for shared resistance pathways. []

Properties

CAS Number

98983-21-2

Product Name

N-Benzyladriamycin-14-valerate

IUPAC Name

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate

Molecular Formula

C39H43NO12

Molecular Weight

717.8 g/mol

InChI

InChI=1S/C39H43NO12/c1-4-5-14-28(42)50-19-27(41)39(48)16-23-31(38(47)33-32(36(23)45)35(44)22-12-9-13-25(49-3)30(22)37(33)46)26(17-39)52-29-15-24(34(43)20(2)51-29)40-18-21-10-7-6-8-11-21/h6-13,20,24,26,29,34,40,43,45,47-48H,4-5,14-19H2,1-3H3/t20-,24-,26-,29-,34+,39-/m0/s1

InChI Key

IUKSGXMOHXEUJY-YWVRLZQXSA-N

SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O

Synonyms

AD 198
AD-198
N-benzyladriamycin-14-valerate

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NCC6=CC=CC=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.